molecular formula C14H10N2O3 B2423249 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 477846-29-0

4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2423249
CAS RN: 477846-29-0
M. Wt: 254.245
InChI Key: IZMYKFQNRIKVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C14H10N2O3 . It has an average mass of 254.241 Da and a monoisotopic mass of 254.069138 Da .

Scientific Research Applications

Antiviral Activity

Pyrrole-2-carboxylic acid derivatives have demonstrated antiviral potential. For instance:

Other Applications

Beyond the mentioned areas, pyrrole-2-carboxylic acid derivatives are being explored for their interactions with various biological targets. These include antitubercular, antimicrobial, and anticholinesterase activities.

properties

IUPAC Name

4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-11(10(7-15)12(16-8)14(18)19)13(17)9-5-3-2-4-6-9/h2-6,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMYKFQNRIKVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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